Taraxasterol acetate
Overview
Description
Taraxasterol acetate is a triterpenoid and a metabolite . It is a pentacyclic triterpene that has been found in P. sagittalis and has diverse biological activities . It has broad-spectrum anti-inflammatory activity .
Synthesis Analysis
The precursor for the biosynthesis of taraxasterol is squalene . In the first step of this formation, squalene is cyclized with molecular oxygen, FAD, and NADPH via the enzyme squalene epoxidase, a flavoprotein, to yield (2S)-2,3-oxidosqualene .Molecular Structure Analysis
Taraxasterol acetate has a molecular formula of C32H52O2 and a molecular weight of 468.75 . It forms hexagonal plates .Chemical Reactions Analysis
Taraxasterol impacts several aspects of inflammatory action. It reduces the levels of inflammatory cytokines, including TNF-α and IL-6, and reduces serum levels of inflammatory mediators NO and PGE₂ through inhibiting NF-κB and MAPK signaling pathways .Physical And Chemical Properties Analysis
Taraxasterol acetate is a white powder . It is freely soluble in chloroform, soluble in ethanol and methanol, but insoluble in water .Scientific Research Applications
Anti-inflammatory Effects
- In Vivo Anti-Inflammatory Effects : Taraxasterol demonstrates significant anti-inflammatory effects in various animal models. Studies on dimethylbenzene-induced mouse ear edema, carrageenan-induced rat paw edema, acetic acid-induced mouse vascular permeability, and cotton pellet-induced rat granuloma formation show taraxasterol's efficacy in reducing inflammation (Wang et al., 2016).
- Effects on Inflammatory Responses : Taraxasterol also inhibits inflammatory responses in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, suggesting its potential role in targeting NF-κB pathway, an essential mediator of inflammation (Zhang et al., 2012).
Liver Protection
- Protective Effects Against Ethanol-Induced Liver Injury : Taraxasterol shows promise in protecting against ethanol-induced liver injury in mice, potentially through antioxidative stress and anti-inflammatory responses via CYP2E1/Nrf2/HO-1 and NF-κB signaling pathways (Xu et al., 2018).
Pharmacokinetics
- Quantification in Rat Plasma : A study developed a method for quantifying taraxasterol in rat plasma, crucial for understanding its pharmacokinetics and guiding further research and potential therapeutic applications (Zhang et al., 2015).
Respiratory Health
- Inhibition of Cigarette Smoke-Induced Lung Inflammation : Taraxasterol may offer protective effects against cigarette smoke-induced lung inflammation, by inhibiting reactive oxygen species-induced TLR4 trafficking to lipid rafts (Liu et al., 2016).
Rheumatoid Arthritis
- Anti-Arthritic Effects : Studies have shown taraxasterol's potential in treating rheumatoid arthritis, evidenced by reduced inflammation and improved symptoms in experimental models (Jiang et al., 2016).
Urolithiasis (Kidney Stones)
- Antiurolithiatic Effect : Taraxasterol has shown promise in preventing kidney stone formation in rat models, suggesting a potential therapeutic application in urolithiasis management (Ghale-Salimi et al., 2018).
Neuroprotective Effects
- Suppression of Neuroinflammation : Taraxasterol may have neuroprotective effects by modulating inflammatory responses in microglia cells, which is crucial for neurodegenerative diseases management (Liu et al., 2018).
Anti-Tumor Activity
- Inhibition of Liver Cancer Growth : Research has shown that taraxasterol can inhibit the growth of human liver cancer by upregulating Hint1 expression, offering a new avenue for cancer treatment (Bao et al., 2018).
Safety And Hazards
properties
IUPAC Name |
[(3S,4aR,6aR,6aR,6bR,8aR,12S,12aR,14aR,14bR)-4,4,6a,6b,8a,12,14b-heptamethyl-11-methylidene-1,2,3,4a,5,6,6a,7,8,9,10,12,12a,13,14,14a-hexadecahydropicen-3-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H52O2/c1-20-12-15-29(6)18-19-31(8)23(27(29)21(20)2)10-11-25-30(7)16-14-26(34-22(3)33)28(4,5)24(30)13-17-32(25,31)9/h21,23-27H,1,10-19H2,2-9H3/t21-,23-,24+,25-,26+,27-,29-,30+,31-,32-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFEUTIOWNUGQMZ-ZHLOSDGBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C3CCC4C5(CCC(C(C5CCC4(C3(CCC2(CCC1=C)C)C)C)(C)C)OC(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC[C@]2(CCC1=C)C)C)C)(C)C)OC(=O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H52O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Taraxasterol acetate | |
CAS RN |
6426-43-3 | |
Record name | Taraxasteryl acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6426-43-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Taraxasteryl acetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006426433 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TARAXASTEROL ACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9F07Z33516 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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